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Compound of Interest

Compound Name: VPC-18005

Cat. No.: B15588219 Get Quote

Technical Support Center: VPC-18005
This technical support center provides researchers, scientists, and drug development

professionals with guidance on optimizing the dosage of VPC-18005 for maximum efficacy in

their experiments.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for VPC-18005?

A1: VPC-18005 is a small molecule antagonist of the ETS-related gene (ERG) transcription

factor.[1][2][3] It functions by directly binding to the ERG-ETS domain, which sterically hinders

the binding of ERG to DNA.[2][4][5] This inhibition of the ERG-DNA interaction disrupts ERG-

induced gene transcription, which is a key driver in approximately half of all prostate cancer

cases.[2][3][4]

Q2: What is the recommended starting concentration for in vitro experiments?

A2: The optimal concentration of VPC-18005 depends on the specific cell line and the

biological endpoint being measured. Based on published data, a concentration range of 3-10

µM is a good starting point for most in vitro assays. For instance, the IC50 for inhibiting ERG

transcriptional activity was found to be 3 µM in PNT1B-ERG cells and 6 µM in VCaP cells.[4][6]

[7] A concentration of 5 µM has been effectively used to inhibit cell migration and invasion.[4][6]
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Q3: Is VPC-18005 cytotoxic?

A3: VPC-18005 has been shown to have low cytotoxicity at its effective concentrations.[4][6]

Studies have demonstrated that treatment with VPC-18005 at concentrations up to 25 µM did

not decrease the viability of either ERG-expressing (PNT1B-ERG and VCaP) or non-ERG

expressing (PC3) prostate cells.[4][6][8] This is in contrast to other ERG inhibitors like YK-4-

279, which showed cytotoxicity at doses ≥ 5 µM.[4][6][7]

Q4: How stable is VPC-18005 in solution?

A4: VPC-18005 is soluble in media and demonstrates good stability, remaining 93% stable for

at least 3 days.[4][6][7][8] For storage, the compound in DMSO can be stored at -80°C for 6

months or at -20°C for 1 month, protected from light.[5]

Q5: What is the solubility of VPC-18005?

A5: VPC-18005 is soluble in DMSO at 10 mM and is also soluble in cell culture media.[1][4]

Troubleshooting Guide
Issue 1: Sub-optimal inhibition of ERG transcriptional activity.

Possible Cause 1: Insufficient concentration.

Solution: Perform a dose-response experiment to determine the optimal concentration for

your specific cell line. Start with a range of 1 µM to 25 µM. The IC50 values are 3 µM for

PNT1B-ERG and 6 µM for VCaP cells.[4][6][7]

Possible Cause 2: High levels of ERG protein expression.

Solution: High levels of ERG expression can counteract the inhibitory effects of VPC-
18005.[4][6][7] Consider verifying the ERG expression level in your cell line. If transiently

overexpressing ERG, you may need to increase the concentration of VPC-18005.

Possible Cause 3: Compound degradation.

Solution: Although VPC-18005 is stable, ensure proper storage conditions are maintained

(-80°C for long-term storage in DMSO).[5] Prepare fresh dilutions in media for each
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experiment.

Issue 2: Inconsistent results in cell migration or invasion assays.

Possible Cause 1: Sub-optimal VPC-18005 concentration.

Solution: A concentration of 5 µM has been shown to be effective.[4][6] Titrate the

concentration of VPC-18005 in your assay to find the optimal inhibitory dose without

affecting cell viability.

Possible Cause 2: Cell density and health.

Solution: Ensure that cells are healthy and seeded at the correct density for the assay.

Overtly confluent or sparse cultures can lead to variability in migration and invasion rates.

Issue 3: Unexpected cytotoxicity observed.

Possible Cause 1: Compound precipitation.

Solution: While soluble, high concentrations in media with low serum might lead to

precipitation. Visually inspect the media for any precipitate. Ensure the final DMSO

concentration is low and consistent across all treatments.

Possible Cause 2: Off-target effects at very high concentrations.

Solution: Although non-toxic at active concentrations, it's good practice to confirm that the

observed effects are specific to ERG inhibition.[4][6] Use a non-ERG expressing cell line

(e.g., PC3) as a negative control to assess off-target toxicity.[4][6]

Data Presentation
Table 1: In Vitro Efficacy of VPC-18005
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Parameter Cell Line Concentration Result

IC50 (Luciferase

Reporter)
PNT1B-ERG 3 µM

50% inhibition of ERG

transcriptional

activity[4][6][7]

IC50 (Luciferase

Reporter)
VCaP 6 µM

50% inhibition of ERG

transcriptional

activity[4][6][7]

Migration/Invasion PNT1B-ERG 5 µM

Significant reduction

in cell migration and

invasion[4][6]

Gene Expression VCaP 25 µM

Inhibition of ERG-

regulated gene,

SOX9[4][7]

Cell Viability
PNT1B-ERG, VCaP,

PC3
0.2 - 25 µM

No significant

decrease in cell

viability[4][6][8]

Table 2: In Vivo Efficacy of VPC-18005 (Zebrafish Xenograft Model)

Treatment Concentration Result

VPC-18005 1 µM
20-30% decrease in cancer

cell dissemination[5]

VPC-18005 10 µM
20-30% decrease in cancer

cell dissemination[5][7]

Experimental Protocols
1. Luciferase Reporter Assay for ERG Transcriptional Activity

Objective: To quantify the inhibitory effect of VPC-18005 on ERG-mediated gene

transcription.
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Methodology:

Seed ERG-expressing cells (e.g., PNT1B-ERG, VCaP) in a 96-well plate.

Co-transfect cells with a firefly luciferase reporter plasmid containing ETS-response

elements (e.g., pETS-luc) and a Renilla luciferase control plasmid.

After 24 hours, treat the cells with a range of VPC-18005 concentrations (e.g., 0.1 µM to

100 µM) or DMSO as a vehicle control.

Incubate for an additional 24-48 hours.

Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase

reporter assay system.

Normalize the firefly luciferase activity to the Renilla luciferase activity.

Plot the normalized luciferase activity against the log of the inhibitor concentration to

determine the IC50 value.[7][8][9]

2. Cell Migration Assay (Real-Time Cell Analysis)

Objective: To assess the effect of VPC-18005 on the migratory capacity of cancer cells.

Methodology:

Seed ERG-expressing cells (e.g., PNT1B-ERG) in the upper chamber of a specialized

microelectronic sensor-containing plate (e.g., xCELLigence CIM-Plate).

Add chemoattractant (e.g., serum-containing media) to the lower chamber.

Allow cells to settle and begin migrating for approximately 24 hours.

Add VPC-18005 (e.g., 5 µM) or DMSO to the upper chamber.

Monitor cell migration in real-time by measuring changes in electrical impedance as cells

migrate through the microporous membrane.
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The normalized cell index is used as a measure of cell migration.[4][6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b15588219?utm_src=pdf-custom-synthesis
https://www.probechem.com/products_VPC-18005.html
https://pubmed.ncbi.nlm.nih.gov/28465491/
https://pubmed.ncbi.nlm.nih.gov/28465491/
https://aacrjournals.org/cancerres/article/77/13_Supplement/130/616686/Abstract-130-Discovery-and-characterization-of
https://pmc.ncbi.nlm.nih.gov/articles/PMC5522078/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5522078/
https://www.medchemexpress.com/vpc-18005.html
https://www.oncotarget.com/article/17124/text/
https://www.researchgate.net/publication/316670425_Discovery_and_characterization_of_small_molecules_targeting_the_DNA-binding_ETS_domain_of_ERG_in_prostate_cancer
https://pdfs.semanticscholar.org/749e/96e24c8a99e30951d45abed4b127d91e1b83.pdf
https://www.researchgate.net/figure/ERG-as-a-drug-target-and-discovery-of-VPC-18005-A-A-ribbon-representation-of-the_fig1_316670425
https://www.benchchem.com/product/b15588219#optimizing-vpc-18005-dosage-for-maximum-efficacy
https://www.benchchem.com/product/b15588219#optimizing-vpc-18005-dosage-for-maximum-efficacy
https://www.benchchem.com/product/b15588219#optimizing-vpc-18005-dosage-for-maximum-efficacy
https://www.benchchem.com/product/b15588219#optimizing-vpc-18005-dosage-for-maximum-efficacy
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588219?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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